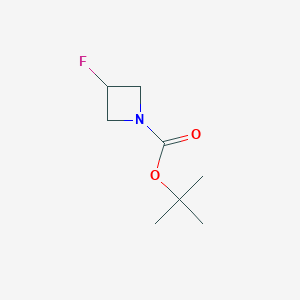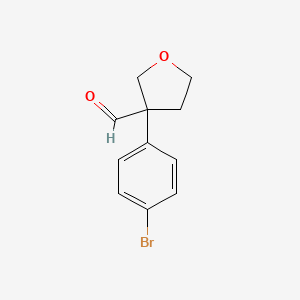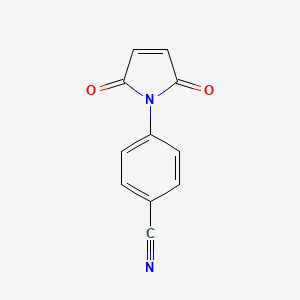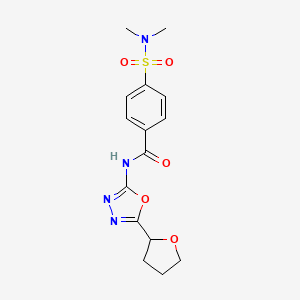![molecular formula C16H19F3N2O3 B2766644 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1251638-07-9](/img/structure/B2766644.png)
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a 1,4-dioxaspiro[4.4]nonane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom. The 1,4-dioxaspiro[4.4]nonane moiety consists of a seven-membered ring and a four-membered ring, with an oxygen atom in each ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-dioxaspiro[4.4]nonane moiety, a urea group, and a phenyl ring with a trifluoromethyl substituent . The exact structure would depend on the specific locations of these groups on the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The spirocyclic structure could also influence its shape and size, which could affect its physical properties like melting point and boiling point .Scientific Research Applications
Synthesis Techniques and Characterization
A novel approach in the synthesis of urea derivatives, including structures related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, has been developed using ultrasound-assisted synthesis methods. This technique offers benefits such as environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions. The synthesized derivatives were characterized by various spectral data like FTIR, 1HNMR, 13CNMR, mass spectrometry, and elemental analysis, showcasing the method's effectiveness in producing complex urea derivatives for further research applications (Velupula et al., 2021).
Metabolic Pathways and Inhibition Studies
Research into the metabolism of urea derivatives has provided insights into their potential therapeutic applications. For example, the potent soluble epoxide hydrolase (sEH) inhibitor TPPU, a related urea compound, was studied for its metabolic pathways in vivo and in vitro. Understanding these pathways is crucial for assessing the safety and efficacy of urea derivatives in modulating diseases like hypertension, neuropathic pain, and neurodegeneration. The identification of metabolites and the evaluation of species differences in metabolism contribute to the translational potential of these compounds from preclinical to clinical development (Wan et al., 2019).
Anticancer Activity
The exploration of urea derivatives for anticancer activity has led to the design and synthesis of new compounds. By targeting specific molecular pathways, these derivatives exhibit significant antiproliferative effects against various cancer cell lines. The synthesis and biological evaluation of such compounds, including their IC50 values and comparison with positive controls like sorafenib, highlight their potential as new anticancer agents and as possible BRAF inhibitors for further research (Jian et al., 2020).
properties
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-5-1-2-6-13(12)21-14(22)20-9-11-10-23-15(24-11)7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOWOZDJLDHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766577.png)

![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2766584.png)